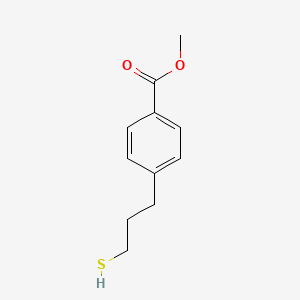
Methyl 4-(3-sulfanylpropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-sulfanylpropyl)benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-sulfanylpropyl)benzoate typically involves the esterification of 4-(3-sulfanylpropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzoate derivatives.
科学的研究の応用
Methyl 4-(3-sulfanylpropyl)benzoate has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of methyl 4-(3-sulfanylpropyl)benzoate is primarily related to its ability to interact with biological molecules through its sulfanyl and ester groups. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic processes.
類似化合物との比較
Methyl 4-(3-sulfanylpropyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(3-hydroxypropyl)benzoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl 4-(3-aminopropyl)benzoate: Contains an amino group, leading to different chemical reactivity and biological activity.
Methyl 4-(3-methylpropyl)benzoate: Features a methyl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
methyl 4-(3-sulfanylpropyl)benzoate |
InChI |
InChI=1S/C11H14O2S/c1-13-11(12)10-6-4-9(5-7-10)3-2-8-14/h4-7,14H,2-3,8H2,1H3 |
InChIキー |
HIGOPJPUADDBSS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


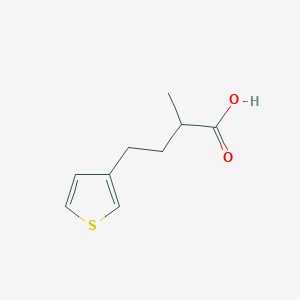
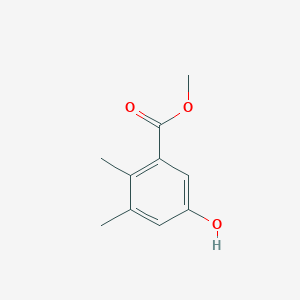
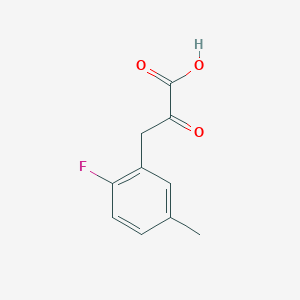
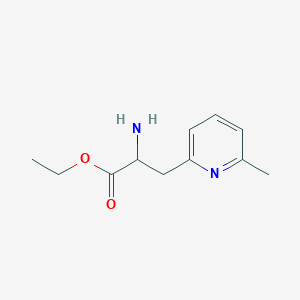
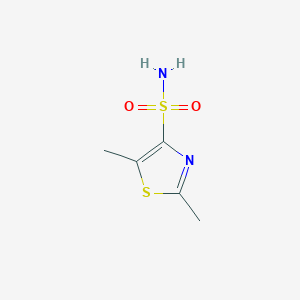
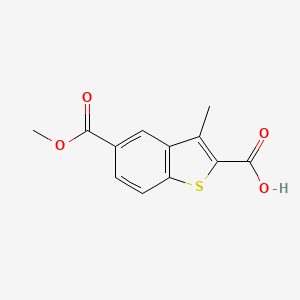
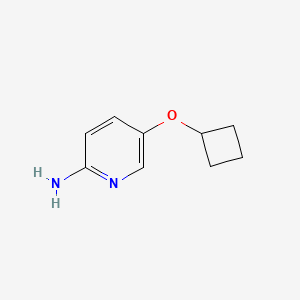
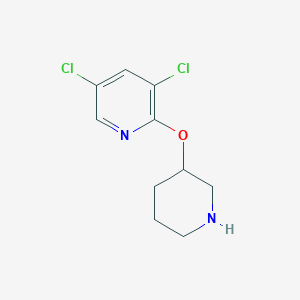

amino}acetic acid hydrochloride](/img/structure/B13520029.png)
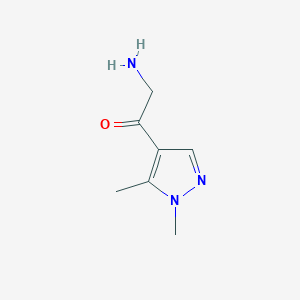

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)

